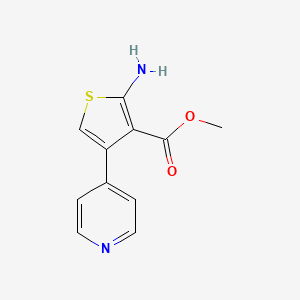

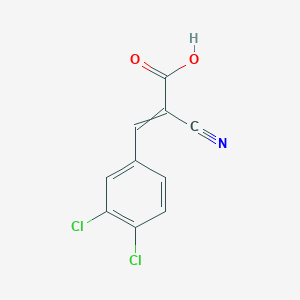

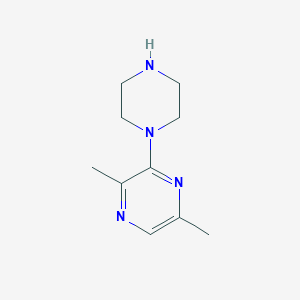

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate," is a heterocyclic molecule that incorporates both pyridine and thiophene rings. This structure is significant in medicinal chemistry and materials science due to its potential biological activity and electronic properties. The papers provided discuss various synthetic methods and analyses of related heterocyclic compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions or one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Similarly, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were produced from reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the potential for creating complex heterocycles through strategic combinations of simpler molecules and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray structural analysis. For example, the structure of various functionalized thieno[2,3-b]pyridines was determined, providing valuable information on the arrangement of atoms and the overall geometry of these molecules . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds under different conditions has been studied extensively. For instance, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated under electron impact and chemical ionization mass spectrometry, revealing their fragmentation pathways and the stability of their molecular ions . These studies provide insights into the chemical behavior of the compounds, which is essential for their potential application in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mass spectrometry analysis mentioned above also sheds light on the ionization and fragmentation behavior of the compounds, which are related to their physical properties such as volatility and stability . Additionally, the synthesis of methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate and its derivatives demonstrates the influence of functional groups on the chemical properties, such as the ability to form complexes with metals .

科学的研究の応用

Synthesis and Chemical Reactivity

- Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

- Formation of Heterocyclic Systems: The reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid results in previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).

- Synthesis of Aminopyrroles: Methyl 4-aminopyrrole-2-carboxylates synthesized via a relay catalytic cascade reaction with 5-methoxyisoxazoles and pyridinium ylides show potential for diverse functionalizations (Galenko et al., 2015).

Potential Biological and Pharmacological Applications

- Anti-Inflammatory Agents: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting molecules with potential anti-inflammatory properties (Moloney, 2001).

- Tumor Cell Growth Inhibition: Synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed growth inhibitory activity on human tumor cell lines, with some compounds inducing apoptosis and altering cell cycle distribution (Queiroz et al., 2011).

Structural and Mechanistic Studies

- Crystal Structure Analysis: The crystal structures of certain anticonvulsant enaminones, including methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their conformations and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

特性

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUCDRKQIJIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397232 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

CAS RN |

438229-64-2 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)